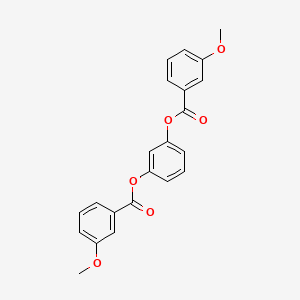
Benzene-1,3-diyl bis(3-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.385 g/mol . This compound is characterized by the presence of methoxybenzoate groups, which are known for their various applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE typically involves esterification reactions. One common method includes the reaction of 3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE can be compared with other similar compounds such as:
3-[(4-Methylbenzoyl)oxy]phenyl 2-methoxybenzoate: This compound has a similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
3-Methoxybenzoyl chloride: This compound is a precursor in the synthesis of various methoxybenzoate derivatives and is used in similar applications.
The uniqueness of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H18O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H18O6/c1-25-17-8-3-6-15(12-17)21(23)27-19-10-5-11-20(14-19)28-22(24)16-7-4-9-18(13-16)26-2/h3-14H,1-2H3 |
InChI Key |
NQUOLUKACCKITE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















